(±)19(20)-EpDTE

Description

Properties

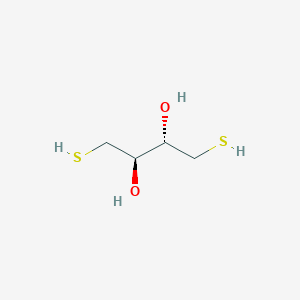

IUPAC Name |

(2R,3S)-1,4-bis(sulfanyl)butane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2S2/c5-3(1-7)4(6)2-8/h3-8H,1-2H2/t3-,4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHJLVAABSRFDPM-ZXZARUISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CS)O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H](CS)O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40884341 | |

| Record name | 2,3-Butanediol, 1,4-dimercapto-, (2R,3S)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | Dithioerythritol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13938 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6892-68-8 | |

| Record name | Dithioerythritol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6892-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dithioerythritol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006892688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dithioerythritol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01692 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,3-Butanediol, 1,4-dimercapto-, (2R,3S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Butanediol, 1,4-dimercapto-, (2R,3S)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R*,S*)-1,4-dimercaptobutane-2,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DITHIOERYTHRITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4SVL81GQI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biological Synthesis of (±)19(20)-Epoxyeicosatetraenoic Acid (EpDTE): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)19(20)-Epoxyeicosatetraenoic acid (EpDTE), also known as 19,20-epoxydocosapentaenoic acid (19,20-EDP), is a biologically active lipid mediator derived from the omega-3 polyunsaturated fatty acid, docosahexaenoic acid (DHA). As a member of the epoxyeicosanoid family, 19(20)-EpDTE is implicated in a range of physiological processes, including the regulation of inflammation, angiogenesis, and cardiovascular function. This technical guide provides an in-depth overview of the biological synthesis pathway of (±)19(20)-EpDTE, presenting key enzymatic steps, quantitative data, and detailed experimental methodologies for its study.

Core Synthesis Pathway

The biosynthesis of this compound is a multi-step enzymatic process primarily involving cytochrome P450 (CYP) epoxygenases and subsequent metabolism by soluble epoxide hydrolase (sEH).

Epoxidation of Docosahexaenoic Acid (DHA) by Cytochrome P450 Epoxygenases

The initial and rate-limiting step in the formation of 19(20)-EpDTE is the epoxidation of DHA. This reaction is catalyzed by specific isoforms of the cytochrome P450 (CYP) superfamily of enzymes, which are heme-containing monooxygenases.[1] These enzymes introduce an oxygen atom across one of the double bonds of the DHA molecule to form an epoxide.

Several CYP isoforms have been identified as capable of metabolizing polyunsaturated fatty acids. In humans, members of the CYP2C and CYP2J subfamilies are particularly important for the epoxidation of DHA.[2] Specifically, CYP2C8 and CYP2J2 have been shown to convert DHA into various epoxydocosapentaenoic acids (EDPs), including the 19(20)-EpDTE regioisomer.[3] The reaction requires NADPH and molecular oxygen.

Hydrolysis of 19(20)-EpDTE by Soluble Epoxide Hydrolase (sEH)

19(20)-EpDTE is a relatively unstable molecule in vivo and is readily metabolized. The primary route of its inactivation is through hydrolysis of the epoxide ring to form the corresponding vicinal diol, 19,20-dihydroxydocosapentaenoic acid (19,20-DiHDPA). This reaction is catalyzed by the enzyme soluble epoxide hydrolase (sEH). The conversion of the epoxide to the diol generally results in a significant reduction in biological activity.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the this compound synthesis pathway. It is important to note that kinetic parameters can vary depending on the experimental conditions, such as the expression system for the recombinant enzyme, the composition of the reaction buffer, and the analytical method used.

Table 1: Kinetic Parameters of Cytochrome P450 Isoforms with Docosahexaenoic Acid (DHA)

| Enzyme | Substrate | Major Products | Km (μM) | kcat (min-1) | Catalytic Efficiency (kcat/Km) (min-1μM-1) | Reference |

| Human CYP2J2 | DHA | 16,17-EDP, 19,20-EDP | 12.0 ± 2.0 | 25.0 ± 2.0 | 2.08 | [1] |

| Human CYP2C8 | DHA | 19,20-EDP, other EDPs | Not explicitly reported | Not explicitly reported | Not explicitly reported | [3] |

Table 2: Kinetic Parameters of Soluble Epoxide Hydrolase (sEH)

| Enzyme | Substrate | Product | Km (μM) | Vmax (nmol·min-1·mg-1) | kcat (s-1) | Reference |

| Human sEH | threo-9/10-phosphonoxy-hydroxy-octadecanoic acid | threo-9,10-dihydroxy-octadecanoic acid | 21 ± 0.3 | 338 ± 12 | 0.35 ± 0.01 | [4] |

Note: The provided data for human sEH uses a surrogate substrate. While this demonstrates the phosphatase activity of the N-terminal domain of sEH, specific kinetic data for the hydrolysis of 19(20)-EpDTE by the C-terminal hydrolase domain is not available in the cited literature. The hydrolysis of epoxy fatty acids is a well-established function of sEH.

Signaling and Metabolic Pathways

The synthesis and degradation of 19(20)-EpDTE can be visualized as a linear pathway.

Caption: Biosynthesis and metabolism of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of the this compound synthesis pathway.

Assay for Cytochrome P450-Mediated DHA Metabolism

This protocol is adapted for the use of recombinant human CYP enzymes to determine the formation of 19(20)-EpDTE from DHA.

a. Materials:

-

Recombinant human CYP2C8 or CYP2J2 co-expressed with NADPH-cytochrome P450 reductase

-

Docosahexaenoic acid (DHA)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Internal standard (e.g., d11-14,15-EET)

-

Organic solvents (e.g., ethyl acetate, methanol, acetonitrile)

-

LC-MS/MS system

b. Procedure:

-

Prepare a reaction mixture containing the recombinant CYP enzyme in potassium phosphate buffer.

-

Add DHA (substrate) to the reaction mixture. Concentrations should span the expected Km value.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile) and the internal standard.

-

Vortex and centrifuge to pellet the protein.

-

Extract the lipid metabolites from the supernatant using a suitable organic solvent (e.g., solid-phase extraction or liquid-liquid extraction with ethyl acetate).

-

Evaporate the organic solvent under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

Quantify the formation of 19(20)-EpDTE using a validated LC-MS/MS method.

c. Workflow Diagram:

Caption: Workflow for CYP-mediated DHA metabolism assay.

Assay for Soluble Epoxide Hydrolase Activity

This protocol describes a fluorometric assay to measure the activity of sEH, which can be adapted to use 19(20)-EpDTE as a substrate with an appropriate detection method. Commercially available kits often use a surrogate fluorescent substrate.[1][2][5]

a. Materials:

-

Recombinant human soluble epoxide hydrolase (sEH)

-

19(20)-EpDTE (substrate) or a suitable fluorogenic substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester - PHOME)

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

Internal standard (e.g., d4-19,20-DiHDPA)

-

Organic solvents (e.g., ethyl acetate, methanol, acetonitrile)

-

LC-MS/MS system or a fluorescence plate reader

b. Procedure (using 19(20)-EpDTE and LC-MS/MS):

-

Prepare a reaction mixture containing recombinant sEH in the assay buffer.

-

Add 19(20)-EpDTE to the reaction mixture.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding the substrate (if not already present).

-

Incubate at 30°C for a specified time.

-

Terminate the reaction by adding a quenching solvent and the internal standard.

-

Extract the resulting 19,20-DiHDPA as described in the CYP assay protocol.

-

Quantify the formation of 19,20-DiHDPA using a validated LC-MS/MS method.

c. Logical Relationship Diagram for sEH Inhibition Assay:

Caption: Logical flow of a soluble epoxide hydrolase inhibition assay.

LC-MS/MS Quantification of 19(20)-EpDTE and 19,20-DiHDPA

A robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of these lipid mediators.

a. Sample Preparation:

-

Solid-phase extraction (SPE) is commonly used to clean up and concentrate the analytes from biological matrices or in vitro reaction mixtures. A C18 SPE cartridge is a suitable choice.

b. Chromatographic Separation:

-

A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

-

A gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B) is effective for separating the analytes.

c. Mass Spectrometric Detection:

-

Operate the mass spectrometer in negative electrospray ionization (ESI-) mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification. The precursor to product ion transitions for the analytes and internal standards need to be optimized.

-

19(20)-EpDTE: Precursor ion [M-H]- m/z 343.2; product ions will depend on the instrument and collision energy.

-

19,20-DiHDPA: Precursor ion [M-H]- m/z 361.2; product ions will depend on the instrument and collision energy.

-

Conclusion

The biological synthesis of this compound from DHA is a key metabolic pathway that generates a potent lipid mediator. The pathway is primarily governed by the opposing activities of cytochrome P450 epoxygenases and soluble epoxide hydrolase. Understanding the kinetics and regulation of these enzymes is crucial for elucidating the physiological and pathological roles of 19(20)-EpDTE and for the development of novel therapeutics targeting this pathway. The experimental protocols provided in this guide offer a framework for the robust investigation of this important biosynthetic route. Further research is warranted to fully characterize the kinetic parameters of all involved enzymes and to explore the broader biological implications of 19(20)-EpDTE.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. assaygenie.com [assaygenie.com]

- 3. researchgate.net [researchgate.net]

- 4. The soluble epoxide hydrolase encoded by EPXH2 is a bifunctional enzyme with novel lipid phosphate phosphatase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

what is the function of 19(20)-EpDTE

An In-depth Technical Guide to the Core Functions of 19(20)-Epoxydocosapentaenoic Acid (19(20)-EpDPE)

For Researchers, Scientists, and Drug Development Professionals

Abstract

19(20)-epoxydocosapentaenoic acid, commonly referred to as 19(20)-EpDPE or 19,20-EDP, is a bioactive lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2] Synthesized by cytochrome P450 (CYP) epoxygenases, this molecule has emerged as a potent signaling agent with a diverse range of physiological functions.[1] Unlike the pro-inflammatory eicosanoids derived from omega-6 fatty acids, 19(20)-EpDPE exhibits significant therapeutic potential through its involvement in vasodilation, anti-angiogenesis, anti-inflammatory processes, and the resolution of fibrosis.[2] This document provides a comprehensive overview of the synthesis, core functions, signaling pathways, and quantitative biological activities of 19(20)-EpDPE, supplemented with detailed experimental protocols relevant to its study.

Biosynthesis and Metabolism

19(20)-EpDPE is endogenously produced from DHA, a major constituent of fish oil.[2] Within the cell, CYP epoxygenases, particularly isoforms like CYP2C8 and CYP2J2, metabolize DHA by oxidizing the terminal omega-3 double bond to form 19(20)-EpDPE.[1] This epoxide is a relatively stable but potent signaling molecule. Its biological activity is terminated through hydrolysis by the enzyme soluble epoxide hydrolase (sEH), which converts it into the less active 19,20-dihydroxydocosapentaenoic acid (19,20-DiHDPE). The balance between CYP-mediated synthesis and sEH-mediated degradation dictates the local concentration and functional impact of 19(20)-EpDPE.

Core Functions and Biological Activities

19(20)-EpDPE exerts a variety of biological effects, many of which hold significant therapeutic promise.

Vasodilation and Cardiovascular Effects

19(20)-EpDPE is a potent vasodilator, particularly in the coronary and pulmonary circulation.[3][4] It contributes to the blood pressure-lowering effects associated with dietary omega-3 fatty acids.[5] Its primary mechanism involves the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells.[4][6] This activation leads to potassium ion efflux, membrane hyperpolarization, and subsequent relaxation of the vessel wall.[6] Additionally, 19(20)-EpDPE has demonstrated potent cardioprotective actions, limiting mitochondrial damage following ischemia-reperfusion injury.[7]

Anti-Angiogenesis and Anti-Tumor Activity

In stark contrast to the pro-angiogenic epoxides derived from arachidonic acid (an omega-6 fatty acid), 19(20)-EpDPE is a robust inhibitor of angiogenesis.[8] It effectively suppresses the formation of new blood vessels induced by key growth factors like Vascular Endothelial Growth Factor (VEGF).[8] This function is mediated through the inhibition of VEGF Receptor 2 (VEGFR-2) signaling, which is a critical pathway for endothelial cell proliferation, migration, and survival.[8][9] By blocking this pathway, 19(20)-EpDPE can impede tumor growth and metastasis, which are highly dependent on neovascularization.

Anti-Fibrotic Effects in Liver Disease

Recent studies have highlighted a significant role for 19(20)-EpDPE in mitigating liver fibrosis, a hallmark of advanced non-alcoholic steatohepatitis (NASH).[10] In animal models of NASH, 19(20)-EpDPE was shown to suppress the formation of hepatic crown-like structures—clusters of macrophages surrounding dead hepatocytes that drive fibrosis.[10] This hepatoprotective effect is mediated by the activation of G-protein coupled receptor 120 (GPR120) on liver macrophages (Kupffer cells).[10][11] GPR120 activation dampens pro-inflammatory signaling pathways (NF-κB and JNK) and promotes a shift from a pro-inflammatory (M1) to a pro-resolving (M2) macrophage phenotype.[11][12]

Pain Modulation

The role of 19(20)-EpDPE in nociception is complex. It has been shown to induce acute mechanical hyperalgesia (an increased sensitivity to pain from mechanical stimuli).[13][14] This effect is driven by the selective activation and sensitization of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, which is expressed on pain-sensing neurons.[13][14][15] This suggests that the CYP-epoxygenase pathway may be a critical component in the generation of inflammatory pain.

Anti-Inflammatory Actions

As a metabolite of DHA, 19(20)-EpDPE contributes to the well-documented anti-inflammatory properties of omega-3 fatty acids.[2] While direct actions on specific inflammatory pathways are an area of active research, related omega-3 epoxides and the parent compound DHA are known to modulate microglial activation, reducing the production of pro-inflammatory cytokines and mediators like TNF-α, IL-6, and nitric oxide in the central nervous system.[16][17][18]

Signaling Pathways

The diverse functions of 19(20)-EpDPE are mediated through distinct signaling cascades in different cell types.

Vasodilation via BKCa Channel Activation

Anti-Angiogenesis via VEGFR-2 Inhibition

Anti-Fibrosis via GPR120 Activation

Quantitative Data Presentation

The biological activities of 19(20)-EpDPE and its derivatives have been quantified in various functional assays.

| Biological Activity | Molecule | Assay System | Parameter | Value | Reference |

| Vasodilation | 19(20)-EpDPE | U-46619-induced tension in human pulmonary arteries | EC₅₀ | 0.11 ± 0.03 µM | [3] |

| BK Channel Activation | 16,17-EpDPE (regioisomer) | Patch-clamp on rat coronary arterial smooth muscle cells | EC₅₀ | 19.7 ± 2.8 nM | [4] |

| Pain Receptor Activation | 19(20)-EpDPE | Calcium flux in TRPA1-expressing HEK-293 cells | - | Dose-dependent activation | [13] |

| Anti-Angiogenesis | 19,20-EpDPE | VEGF-induced angiogenesis in mouse Matrigel plug assay | - | Dose-dependent inhibition | [8] |

| Anti-Fibrosis (Liver) | 19,20-EpDPE | NASH model in GPR120-deficient vs. WT mice | - | Effect abrogated in GPR120-deficient mice | [10] |

Key Experimental Protocols

Protocol: In Vivo Matrigel Plug Angiogenesis Assay

This assay is used to quantify the pro- or anti-angiogenic effects of a substance in vivo.

-

Preparation: Thaw growth factor-reduced Matrigel on ice overnight. Prepare a solution containing an angiogenic stimulus (e.g., 100 ng VEGF) and the test compound (e.g., 10 µg 19,20-EpDPE) in a sterile, ice-cold medium.[8] Keep all reagents and syringes on ice to prevent premature gelation.[19]

-

Mixing: In a cold room or on ice, mix the Matrigel with the VEGF/EpDPE solution to a final volume of 250-300 µL per injection. Avoid introducing air bubbles.[20][21]

-

Injection: Anesthetize mice (e.g., C57BL/6) and subcutaneously inject the Matrigel mixture into the dorsal flank using a pre-chilled 24G needle syringe.[20] The liquid Matrigel will rapidly form a solid plug at body temperature.

-

Incubation: Allow the plug to incubate in vivo for a set period, typically 7-14 days, during which blood vessels from the surrounding tissue will infiltrate the gel.[20][21]

-

Harvest and Analysis: Euthanize the mice and carefully excise the Matrigel plugs.[5]

-

Quantification: Homogenize the plugs and measure hemoglobin content using a colorimetric assay (e.g., Drabkin's reagent) as an index of blood vessel density.[5][8]

-

Immunohistochemistry: Alternatively, fix the plugs in formalin, embed in paraffin, and section.[20] Stain sections with an endothelial cell marker (e.g., anti-CD31 antibody) to visualize and quantify microvessel density.[8]

-

Protocol: Mouse Model of Non-Alcoholic Steatohepatitis (NASH)

This protocol induces liver fibrosis that mimics human NASH, allowing for the evaluation of anti-fibrotic agents like 19(20)-EpDPE.

-

Animal Model: Use male C57BL/6J mice.[22]

-

Diet and Induction:

-

Feed mice a high-fat, high-sucrose, high-cholesterol "Western" diet.[22] This diet may be supplemented with high-fructose/glucose drinking water.[22]

-

Concurrently, administer weekly intraperitoneal (IP) injections of carbon tetrachloride (CCl₄), a hepatotoxin, at a low dose (e.g., 0.2 µL/g body weight).[22][23] CCl₄ accelerates the progression to fibrosis.[24]

-

-

Treatment: The experimental group receives the test compound (e.g., 19(20)-EpDPE) via a suitable route (e.g., IP injection) throughout the induction period. The control group receives a vehicle.

-

Duration: Continue the diet and weekly CCl₄ injections for 8-12 weeks to establish significant steatohepatitis and fibrosis.[22]

-

Endpoint Analysis: One week after the final CCl₄ injection, euthanize the mice and collect blood and liver tissue.[25]

-

Biochemical Analysis: Measure serum levels of liver enzymes (ALT, AST) and lipids.[22]

-

Histopathology: Fix liver tissue in formalin, embed, and section. Perform Hematoxylin & Eosin (H&E) staining to assess steatosis, inflammation, and hepatocyte ballooning. Use Masson's Trichrome or Sirius Red staining to visualize and quantify collagen deposition (fibrosis).[22]

-

Protocol: In Vitro Pressurized Arteriography for Vasodilation

This technique allows for the direct measurement of a compound's effect on the diameter of isolated small arteries.

-

Vessel Dissection: Euthanize an animal (e.g., rat) and carefully dissect a segment of a resistance artery (e.g., a second-order mesenteric artery) in a cold physiological salt solution (PSS).[26]

-

Mounting: Transfer the vessel segment to a specialized chamber on a pressure arteriograph. Cannulate both ends of the vessel with glass micropipettes and secure them with sutures.[26]

-

Pressurization: Pressurize the vessel to a physiological level (e.g., 60-80 mmHg) under no-flow conditions. Allow the vessel to equilibrate and develop a stable myogenic tone (a pressure-induced constriction).[26]

-

Viability Check: Test vessel viability by applying a high-potassium solution to induce maximal constriction, followed by a washout and application of an endothelium-dependent vasodilator (e.g., acetylcholine) to confirm relaxation.[26]

-

Experimental Procedure: Once a stable tone is achieved, add cumulative concentrations of the test compound (19,20)-EpDPE to the superfusing bath. Record the vessel's internal diameter continuously using a video microscopy system.

-

Data Analysis: Plot the change in vessel diameter as a percentage of maximal dilation against the log concentration of 19(20)-EpDPE to generate a dose-response curve and calculate the EC₅₀.

Conclusion and Future Directions

19(20)-EpDPE is a pleiotropic signaling molecule with significant homeostatic and disease-modifying functions. Its potent activities in vasodilation, angiogenesis inhibition, and fibrosis resolution position it, and the CYP-epoxygenase pathway, as a highly attractive target for therapeutic development in cardiovascular disease, oncology, and metabolic disorders. Future research should focus on developing stable synthetic analogs of 19(20)-EpDPE and inhibitors of sEH to enhance its bioavailability and therapeutic efficacy. Further elucidation of its downstream signaling targets and its role in neuroinflammation will continue to expand its potential clinical applications.

References

- 1. Cytochrome P450 epoxygenase pathway of polyunsaturated fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Activation of vascular BK channels by docosahexaenoic acid is dependent on cytochrome P450 epoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Large-Conductance, Calcium-Activated Potassium Channel: A Big Key Regulator of Cell Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cardioprotective Action of a Novel Synthetic 19,20-EDP Analog is Sirt Dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enzymatically-epoxidized docosahexaenoic acid, 19,20-EpDPE, suppresses hepatic crown-like structure formation and nonalcoholic steatohepatitis fibrosis through GPR120 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GPR120 on Kupffer cells mediates hepatoprotective effects of ω3-fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. CYP1B1-derived epoxides modulate the TRPA1 channel in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. TRPA1 as a therapeutic target for nociceptive pain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Docosahexaenoic Acid Suppresses Neuroinflammatory Responses and Induces Heme Oxygenase-1 Expression in BV-2 Microglia: Implications of Antidepressant Effects for Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Neuroprotective effects of natural compounds on LPS-induced inflammatory responses in microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 20. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]

- 21. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]

- 22. A fast and accurate mouse model for inducing non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A short-term rodent model for non-alcoholic steatohepatitis induced by a high-fat diet and carbon tetrachloride - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Carbon tetrachloride (CCl4) accelerated development of non-alcoholic fatty liver disease (NAFLD)/steatohepatitis (NASH) in MS-NASH mice fed western diet supplemented with fructose (WDF) - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. youtube.com [youtube.com]

An In-depth Technical Guide to 19(20)-Epoxydocosapentaenoic Acid (19(20)-EpDTE): Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

19(20)-Epoxydocosapentaenoic acid, commonly referred to as 19(20)-EpDTE or 19,20-EDP, is a pivotal bioactive lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a product of cytochrome P450 (CYP) epoxygenase activity, this endogenous molecule has garnered significant attention for its potent and diverse physiological roles. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological functions of 19(20)-EpDTE, with a particular focus on its cardioprotective and anti-angiogenic properties. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this promising area.

Discovery and History

While a singular "discovery" paper for 19(20)-EpDTE is not readily identifiable in the literature, its existence as a naturally occurring metabolite of DHA has been established through extensive research on the metabolism of polyunsaturated fatty acids by cytochrome P450 enzymes. The identification of various epoxides derived from DHA, including 19,20-EpDTE, emerged from studies investigating the enzymatic processing of omega-3 fatty acids. These studies revealed that CYP epoxygenases, a family of enzymes known to metabolize arachidonic acid to epoxyeicosatrienoic acids (EETs), also act on DHA to produce epoxydocosapentaenoic acids (EDPs). Among the various EDP regioisomers, 19,20-EpDTE is one of the most abundant in vivo.[1]

A significant milestone in the study of 19(20)-EpDTE was the first successful asymmetric total synthesis, which provided a means to obtain pure enantiomers of the molecule for detailed biological investigation.[1][2] This synthetic achievement was crucial for overcoming the challenges of isolating sufficient quantities of the pure compound from biological sources, where it exists as a mixture of regioisomers and enantiomers.

Biosynthesis and Metabolism

19(20)-EpDTE is endogenously produced from DHA through the action of CYP epoxygenases.[3][4] Several CYP isoforms, including those from the CYP2C and CYP2J families, can catalyze the epoxidation of the terminal double bond of DHA to form 19(20)-EpDTE.[5]

The biological activity of 19(20)-EpDTE is tightly regulated by its rapid metabolism. The primary route of inactivation is through hydrolysis of the epoxide ring by the enzyme soluble epoxide hydrolase (sEH) to form the less active 19,20-dihydroxydocosapentaenoic acid (19,20-DiHDPA).[5][6] This rapid degradation underscores the transient nature of 19(20)-EpDTE signaling and has led to the development of sEH inhibitors as a therapeutic strategy to enhance and prolong the beneficial effects of endogenous epoxides.

Chemical Synthesis

The first asymmetric total synthesis of 19(20)-EpDTE was a significant breakthrough, enabling the production of enantiomerically pure forms of the molecule.[1][7] The synthetic strategy involved a multi-step process that allowed for the controlled formation of the epoxide and the polyunsaturated fatty acid chain. This development has been instrumental in advancing the understanding of the specific biological activities of the different stereoisomers of 19(20)-EpDTE.

Biological Activities and Therapeutic Potential

19(20)-EpDTE exhibits a wide range of biological activities, with its cardioprotective and anti-angiogenic effects being the most extensively studied.

Cardioprotective Effects

A substantial body of evidence highlights the potent cardioprotective properties of 19(20)-EpDTE, particularly in the context of ischemia-reperfusion injury.[8][9] Studies using isolated perfused hearts have demonstrated that administration of 19(20)-EpDTE improves cardiac function and reduces infarct size following an ischemic event.[10] A synthetic analog of 19,20-EpDTE, SA-22, has also shown significant cardioprotective effects.[8]

The primary mechanism underlying the cardioprotective actions of 19(20)-EpDTE involves the activation of Sirtuin 3 (SIRT3), a key mitochondrial deacetylase.[11] 19(20)-EpDTE has been shown to directly bind to and activate SIRT3, leading to the deacetylation of mitochondrial proteins.[11] This activation of SIRT3 enhances mitochondrial function, reduces oxidative stress, and ultimately protects cardiac cells from damage.[12][13]

Anti-Angiogenic and Anti-Cancer Effects

In contrast to the pro-angiogenic effects of some arachidonic acid-derived epoxides, 19(20)-EpDTE has been shown to be a potent inhibitor of angiogenesis.[14][15][16] It effectively inhibits vascular endothelial growth factor (VEGF)-induced endothelial cell migration and tube formation.[14] The anti-angiogenic activity of 19,20-EpDTE is attributed to its ability to interfere with VEGFR2 signaling.[16]

Due to its anti-angiogenic properties, 19(20)-EpDTE has also been investigated for its potential as an anti-cancer agent. Studies have shown that it can inhibit primary tumor growth and metastasis. The stabilization of 19(20)-EpDTE levels through the use of sEH inhibitors has been shown to enhance its anti-tumor effects.

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of 19(20)-EpDTE.

| Biological Activity | Model System | Parameter | Value | Reference |

| Angiogenesis Inhibition | In vivo Matrigel plug assay | EC50 | ~0.3 µg per gel | [14] |

| Endothelial Tube Formation Inhibition | Human Umbilical Vein Endothelial Cells (HUVECs) | % Inhibition | ~63% at 1 µM, ~91% at 3 µM | [14] |

| VEGF-C Expression Inhibition | Human Umbilical Vein Endothelial Cells (HUVECs) | % Inhibition | ~50% at 1 µM, ~67% at 3 µM | [14] |

| MMP-2 Activity Inhibition | Human Umbilical Vein Endothelial Cells (HUVECs) | % Inhibition | 20% at 1 µM, 45% at 3 µM | [14] |

| Primary Tumor Growth Inhibition | Met-1 breast tumor model (with sEHi) | Dose | 0.05 mg·kg−1·d−1 | [6] |

| Compound | Biological Context | Concentration Used | Observed Effect | Reference |

| 19,20-EDP | Cardioprotection in isolated mouse hearts | 1 µM | Improved post-ischemic functional recovery | [8] |

| SA-22 (19,20-EDP analog) | Cardioprotection in isolated mouse hearts | 1 µM | Improved post-ischemic functional recovery | [8] |

| 19,20-EDP | Cytotoxicity in glycolytic H9c2 cells | 1 µM | Reduced cell viability | [17] |

| 19,20-EDP | Brown adipogenesis (with t-TUCB) | Not specified | Promotion of brown adipogenesis | [18] |

| 19,20-EDP | BAT thermogenesis and WAT browning | Not specified | Promotion of thermogenesis and browning | [19] |

| 19,20-EDP + t-TUCB | Reduction of serum triglycerides in mice | Not specified | Significantly decreased serum TG levels | [20] |

Experimental Protocols

Isolated Heart Perfusion (Langendorff)

This protocol is a standard method for assessing cardiac function in an ex vivo setting.

-

Animal Preparation: Mice are anesthetized, and the hearts are rapidly excised.[21]

-

Cannulation: The aorta is cannulated on a Langendorff apparatus.[21][22]

-

Perfusion: The heart is retrogradely perfused with Krebs-Henseleit buffer, gassed with 95% O2 and 5% CO2, and maintained at 37°C.[22]

-

Treatment: 19(20)-EpDTE or other compounds are added to the perfusion buffer at the desired concentration (e.g., 1 µM).[8]

-

Ischemia-Reperfusion: Global ischemia is induced by stopping the perfusion for a defined period (e.g., 30 minutes), followed by a period of reperfusion (e.g., 40 minutes).[8]

-

Data Acquisition: Hemodynamic parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow are continuously monitored.[22]

Cell Viability Assay (H9c2 cells)

This protocol is used to assess the cytotoxic effects of 19(20)-EpDTE on cardiac myoblasts.

-

Cell Culture: H9c2 cells are cultured in appropriate media, often with varying glucose concentrations to model different metabolic states.[17]

-

Treatment: Cells are treated with 19(20)-EpDTE (e.g., 1 µM) and other inhibitors or compounds as required.[17]

-

Incubation: Cells are incubated for a specified period (e.g., 24 hours).

-

Viability Assessment: Cell viability is determined using standard methods such as the MTT assay or trypan blue exclusion.[17]

Visualizations

Signaling Pathway of 19(20)-EpDTE in Cardioprotection

Caption: SIRT3-mediated cardioprotective signaling pathway of 19(20)-EpDTE.

Experimental Workflow for Isolated Heart Perfusion

Caption: Workflow for Langendorff isolated heart perfusion experiment.

Conclusion

19(20)-EpDTE is a critical endogenous lipid mediator with significant therapeutic potential, particularly in the realms of cardiovascular disease and oncology. Its discovery as a major metabolite of DHA has opened new avenues for understanding the beneficial effects of omega-3 fatty acids. The elucidation of its synthesis and the identification of its key signaling pathways, such as the SIRT3-mediated cardioprotection, provide a solid foundation for the development of novel therapeutic strategies. Further research, facilitated by the availability of synthetic 19(20)-EpDTE and detailed experimental protocols, will undoubtedly continue to uncover the full extent of its physiological importance and clinical utility.

References

- 1. Asymmetric Total Synthesis of 19,20-Epoxydocosapentaenoic Acid, a Bioactive Metabolite of Docosahexaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cytochrome P450 Metabolism of Polyunsaturated Fatty Acids and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytochrome P450 epoxygenase pathway of polyunsaturated fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Epoxydocosapentaenoic acid - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cardioprotective Action of a Novel Synthetic 19,20-EDP Analog Is Sirt Dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Cardioprotective effect of 19,20-epoxydocosapentaenoic acid (19,20-EDP) in ischaemic injury involves direct activation of mitochondrial sirtuin 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acetylation of Mitochondrial Proteins in the Heart: The Role of SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SIRT3 regulates mitochondrial fatty-acid oxidation by reversible enzyme deacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Epoxy metabolites of docosahexaenoic acid (DHA) inhibit angiogenesis, tumor growth, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Stabilized epoxygenated fatty acids regulate inflammation, pain, angiogenesis and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. DHA and 19,20-EDP induce lysosomal-proteolytic-dependent cytotoxicity through de novo ceramide production in H9c2 cells with a glycolytic profile - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effects of 17,18-Epoxyeicosatetraenoic Acid and 19,20-Epoxydocosapentaenoic Acid Combined with Soluble Epoxide Hydrolase Inhibitor t-TUCB on Brown Adipogenesis and Mitochondrial Respiration - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cytochrome P450 epoxygenase-derived EPA and DHA oxylipins 17,18-epoxyeicosatetraenoic acid and 19,20-epoxydocosapentaenoic acid promote BAT thermogenesis and WAT browning through the GPR120-AMPKα signaling pathway - Food & Function (RSC Publishing) [pubs.rsc.org]

- 20. Differential Effects of 17,18-EEQ and 19,20-EDP Combined with Soluble Epoxide Hydrolase Inhibitor t-TUCB on Diet-Induced Obesity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Isolation of Adult Mouse Cardiomyocytes Using Langendorff Perfusion Apparatus - PMC [pmc.ncbi.nlm.nih.gov]

- 22. diacomp.org [diacomp.org]

The Role of (±)19(20)-Epoxydocosapentaenoic Acid in Inflammation: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(±)19(20)-epoxydocosapentaenoic acid, commonly abbreviated as (±)19(20)-EpDTE, is an epoxygenated fatty acid derived from the omega-3 polyunsaturated fatty acid (PUFA) docosahexaenoic acid (DHA). As a member of the oxylipin superclass of signaling molecules, it is increasingly recognized for its potent role in modulating inflammatory processes.[1] This technical guide provides a comprehensive overview of the biosynthesis, metabolism, and anti-inflammatory mechanisms of this compound. It details its effects on key inflammatory pathways, summarizes quantitative data from preclinical studies, outlines relevant experimental protocols, and visualizes the core signaling cascades. The evidence presented underscores the therapeutic potential of stabilizing endogenous this compound levels, primarily through the inhibition of soluble epoxide hydrolase (sEH), as a promising strategy for treating a range of inflammatory diseases.

Introduction: Biosynthesis and Metabolism

This compound is not consumed directly but is synthesized endogenously from DHA, an essential omega-3 fatty acid abundant in fish oil. The biosynthesis and subsequent degradation of this compound is a tightly regulated enzymatic cascade.

-

Biosynthesis: The process is initiated when DHA is metabolized by cytochrome P450 (CYP) epoxygenases, primarily from the CYP2C and CYP2J families.[2] These enzymes catalyze the epoxidation of the terminal double bond of DHA to generate the various regioisomers of epoxydocosapentaenoic acids (EDPs), including 19,20-EpDTE.[2]

-

Metabolism and Inactivation: The biological activity of 19,20-EpDTE is terminated through rapid hydrolysis by the enzyme soluble epoxide hydrolase (sEH).[2][3] sEH adds a water molecule to the epoxide ring, converting it into the corresponding, and generally less biologically active, diol: (±)19(20)-dihydroxydocosatetraenoic acid (19,20-DiHDTE).[4][5] The relatively slow turnover of 19,20-EDP by sEH compared to other epoxides may contribute to its potent effects.[2] Because sEH is the primary route of inactivation, pharmacological inhibition of this enzyme has emerged as a key therapeutic strategy to elevate and prolong the anti-inflammatory actions of endogenous epoxides like 19,20-EpDTE.[3][6][7]

Anti-Inflammatory Mechanisms and Signaling Pathways

This compound exerts its anti-inflammatory effects through multiple mechanisms, including the modulation of immune cell function, reduction of pro-inflammatory mediators, and activation of specific signaling pathways that promote resolution of inflammation.

Direct Effects on Inflammation and Pain

EDPs, including 19,20-EpDTE, have demonstrated potent anti-inflammatory and analgesic effects, often comparable or superior to those of their arachidonic acid-derived counterparts, the epoxyeicosatrienoic acids (EETs).[2] These effects contribute to the reduction of inflammation-associated pain and the protection of tissues from inflammatory damage.[1] Studies have specifically highlighted the role of 19,20-EDPs in reducing inflammation and pain, improving post-ischemic reperfusion injury in the heart, and exerting anti-fibrotic effects.[1]

Activation of Mitochondrial Sirtuin 3 (SIRT3)

A key mechanism for the cardioprotective effects of 19,20-EDP during ischemic injury is the direct activation of SIRT3, a critical mitochondrial deacetylase.[8] 19,20-EDP binds to the human SIRT3 protein, enhancing its activity.[8] Activated SIRT3 plays a pivotal role in maintaining mitochondrial function and cardiac energy metabolism, which helps to limit myocardial damage following ischemia-reperfusion injury.[8] This pathway involves the preservation of electron transport chain components and the activation of mitochondrial antioxidant enzymes, thereby reducing cellular reactive oxygen species (ROS) and mitigating oxidative stress-induced inflammation.[8]

G Protein-Coupled Receptor 120 (GPR120) Signaling

In the context of nonalcoholic steatohepatitis (NASH), 19,20-EpDTE has been identified as an endogenous ligand for GPR120, a receptor known for its role in mediating the anti-inflammatory effects of omega-3 fatty acids.[9] Activation of GPR120 by 19,20-EpDTE on macrophages suppresses the formation of hepatic crown-like structures—a key pathological feature of NASH that drives liver fibrosis.[9] This finding indicates that 19,20-EpDTE is a critical active metabolite that mediates the protective effects of n-3 PUFAs against NASH progression.[9]

Modulation of Neutrophil and Macrophage Activity

Neutrophils are first responders in acute inflammation, and their excessive activation can lead to tissue damage.[10][11] While direct studies on 19,20-EpDTE's effect on neutrophils are emerging, the broader family of epoxy fatty acids is known to modulate leukocyte recruitment and function.[12] By activating pathways like GPR120 on macrophages, 19,20-EpDTE can skew macrophage polarization toward an anti-inflammatory M2 phenotype, further contributing to the resolution of inflammation.[6]

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize quantitative findings from key preclinical studies investigating the effects of this compound and related interventions.

Table 1: Summary of In Vitro Effects

| Model System | Treatment | Concentration | Measured Effect | Outcome | Reference |

| Human Pulmonary Arteries | 19,20-EpDPE (EDP) | 300 nM | U-46619-induced Ca²+ sensitivity | Reduction in smooth muscle Ca²+ sensitivity, suggesting vasorelaxant properties. | [13] |

| Human Hippocampal Neurons | 19,20-EpDPA + TPPU (sEH inhibitor) | Not specified | IL-1β, IL-6, or IFN-α induced apoptosis | Enhanced neurogenic and anti-apoptotic effects against cytokine-induced injury. | [5] |

| Murine BV-2 Microglia | DPTP (Clovamide Derivative) | Not specified | LPS-induced phosphorylation of JNK and ERK | Attenuation of key MAPK signaling pathways involved in neuroinflammation. | [14] |

Table 2: Summary of In Vivo Effects

| Animal Model | Treatment | Dosage | Measured Effect | Outcome | Reference |

| Mouse Model of Myocardial Infarction | 19,20-EDP | Not specified | Post-ischemic cardiac function | Improved cardiac function and glucose oxidation rates. | [8] |

| NASH Mouse Model (Fat-1 transgenic) | Endogenous 19,20-EpDPE | N/A | Hepatic crown-like structure formation & liver fibrosis | Resistance to hCLS formation and fibrosis. | [9] |

| Obese Fat-1 Mice | t-TUCB (sEH inhibitor) | Not specified | Hepatic 19,20-EDP levels & inflammation | Increased hepatic 19,20-EDP; Reduced tissue inflammation and lipid peroxidation. | [6] |

| LPS-induced Endotoxemia (Mouse) | AUDA-BE (sEH inhibitor) | 20 mg/kg | Mortality and plasma pro-inflammatory cytokines | Eliminated mortality and decreased cytokine levels. | [3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of this compound. Below are protocols for key experimental approaches.

Protocol: Analysis of Oxylipins by LC-MS/MS

This protocol is for the extraction and quantification of this compound and other oxylipins from plasma or tissue.

-

Sample Preparation: Homogenize tissue samples or use plasma directly. Add an antioxidant solution (e.g., BHT/EDTA) and a cocktail of deuterated internal standards, including d4-19,20-EpDPE.

-

Solid Phase Extraction (SPE): Acidify the sample to pH 3.5. Apply the sample to a pre-conditioned C18 SPE cartridge. Wash the cartridge with a low-organic-content solvent to remove impurities.

-

Elution: Elute the oxylipins from the SPE cartridge using a high-organic-content solvent such as methyl formate (B1220265) or ethyl acetate.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of methanol/water (1:1, v/v).

-

LC-MS/MS Analysis: Inject the reconstituted sample into a liquid chromatography system coupled to a triple quadrupole mass spectrometer. Use a reverse-phase C18 column for separation. Operate the mass spectrometer in negative electrospray ionization (ESI-) mode with Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for 19(20)-EpDTE and the internal standard.

-

Quantification: Generate a standard curve using authentic 19(20)-EpDTE standard. Quantify the endogenous levels by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Protocol: In Vivo Model of LPS-Induced Acute Inflammation

This protocol describes a common murine model to assess the anti-inflammatory efficacy of this compound.[15][16]

-

Animal Model: Use male C57BL/6 mice (8-10 weeks old). Acclimatize animals for at least one week before the experiment.

-

Treatment Administration: Administer this compound or vehicle control (e.g., saline, olive oil) via intraperitoneal (i.p.) or intravenous (i.v.) injection at a predetermined dose. This is often done as a prophylactic treatment, e.g., 1-24 hours before the inflammatory challenge.

-

Inflammatory Challenge: Induce systemic inflammation by injecting Lipopolysaccharide (LPS) from E. coli (e.g., 10 mg/kg, i.p.).[3]

-

Monitoring and Sample Collection: Monitor animals for signs of endotoxic shock (e.g., hypotension, lethargy). At a specified time point post-LPS injection (e.g., 6, 12, or 24 hours), collect blood via cardiac puncture into EDTA-coated tubes for plasma separation and cytokine analysis.

-

Tissue Harvesting: Euthanize the animals and perfuse with saline. Harvest key organs such as the liver, lungs, and kidneys. Fix a portion of the tissue in 10% neutral buffered formalin for histological analysis (e.g., H&E staining to assess neutrophil infiltration) and snap-freeze the remaining tissue in liquid nitrogen for gene expression or protein analysis.

-

Endpoint Analysis:

-

Cytokine Levels: Measure plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or multiplex bead-based assays.[17]

-

Gene Expression: Analyze tissue homogenates for the expression of inflammatory genes (e.g., Nos2, Ptgs2) using quantitative PCR (qPCR).

-

Histopathology: Score tissue sections for evidence of inflammation, such as cellular infiltration and tissue damage.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Stabilized epoxygenated fatty acids regulate inflammation, pain, angiogenesis and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Soluble epoxide hydrolase is a therapeutic target for acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. The role of soluble epoxide hydrolase and its inhibitors in depression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of soluble epoxide hydrolase modulates inflammation and autophagy in obese adipose tissue and liver: Role for omega-3 epoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Epoxy-Oxylipins and Soluble Epoxide Hydrolase Metabolic Pathway as Targets for NSAID-Induced Gastroenteropathy and Inflammation-Associated Carcinogenesis [frontiersin.org]

- 8. Cardioprotective effect of 19,20-epoxydocosapentaenoic acid (19,20-EDP) in ischaemic injury involves direct activation of mitochondrial sirtuin 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enzymatically-epoxidized docosahexaenoic acid, 19,20-EpDPE, suppresses hepatic crown-like structure formation and nonalcoholic steatohepatitis fibrosis through GPR120 [pubmed.ncbi.nlm.nih.gov]

- 10. Neutrophils: High and Low Levels [webmd.com]

- 11. Neutrophils: Functions and count result meanings [medicalnewstoday.com]

- 12. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 19,20-EpDPE, a bioactive CYP450 metabolite of DHA monoacyglyceride, decreases Ca²⁺ sensitivity in human pulmonary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anti-neuroinflammatory effects of DPTP, a novel synthetic clovamide derivative in in vitro and in vivo model of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]

- 16. mdpi.com [mdpi.com]

- 17. A Multitarget Therapeutic Peptide Derived From Cytokine Receptors Based on in Silico Analysis Alleviates Cytokine-Stimulated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Endogenous Production of 19(20)-Epoxydocosatetraenoic Acid (19(20)-EpDTE)

For Researchers, Scientists, and Drug Development Professionals

Introduction

19(20)-Epoxydocosatetraenoic acid (19(20)-EpDTE), also known as 19,20-epoxydocosapentaenoic acid (19,20-EDP), is a bioactive lipid mediator derived from the omega-3 polyunsaturated fatty acid, docosahexaenoic acid (DHA). As an endogenous signaling molecule, 19(20)-EpDTE plays a crucial role in various physiological processes, including the regulation of vascular tone, inflammation, and angiogenesis. Its potent biological activities have garnered significant interest within the scientific and drug development communities, highlighting its potential as a therapeutic target for cardiovascular diseases and cancer. This technical guide provides a comprehensive overview of the endogenous production, metabolism, and key signaling pathways of 19(20)-EpDTE.

Biosynthesis of 19(20)-EpDTE

The primary pathway for the endogenous production of 19(20)-EpDTE involves the epoxidation of its precursor, docosahexaenoic acid (DHA). This metabolic conversion is catalyzed by a specific group of enzymes known as cytochrome P450 (CYP) epoxygenases.

DHA, a 22-carbon omega-3 fatty acid, possesses six double bonds, any of which can be targeted by CYP enzymes to form various epoxide regioisomers.[1] The formation of 19(20)-EpDTE specifically results from the epoxidation of the double bond at the 19th and 20th carbon positions. Several human CYP isoforms have been identified to possess the catalytic capability to metabolize DHA into 19(20)-EpDTE. Among these, members of the CYP2C and CYP2J subfamilies, such as CYP2C8, CYP2C9, and CYP2J2, are considered the primary epoxygenases responsible for this conversion.[2][3] In particular, CYP2J2 has been shown to be a major contributor to the formation of 19(20)-EpDTE.[4]

The biosynthesis of 19(20)-EpDTE from DHA is a critical step in generating this potent signaling molecule, and the expression and activity of these CYP enzymes can significantly influence the local and systemic concentrations of 19(20)-EpDTE.

Biosynthetic pathway of 19(20)-EpDTE from DHA.

Metabolism of 19(20)-EpDTE

Once produced, 19(20)-EpDTE is a relatively short-lived signaling molecule due to its rapid metabolism by the enzyme soluble epoxide hydrolase (sEH).[3] sEH catalyzes the hydrolysis of the epoxide group of 19(20)-EpDTE, converting it into its corresponding diol, 19,20-dihydroxydocosapentaenoic acid (19,20-DHDP).[5] This conversion generally results in a significant reduction or loss of biological activity.[3]

The activity of sEH is a critical determinant of the bioavailability and signaling longevity of 19(20)-EpDTE. Inhibition of sEH has been shown to increase the levels of 19(20)-EpDTE and other epoxy fatty acids, thereby potentiating their beneficial effects.[3] This has made sEH a prominent target for therapeutic intervention in various cardiovascular and inflammatory conditions.

Biological Activities and Signaling Pathways

19(20)-EpDTE exerts a range of biological effects, primarily through its interaction with specific signaling pathways. Two of the most well-characterized pathways modulated by 19(20)-EpDTE are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) pathway, which is central to angiogenesis, and the Rho-kinase pathway, which regulates vascular smooth muscle contraction.

Inhibition of Angiogenesis via the VEGFR2 Pathway

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and in pathological conditions such as tumor growth. 19(20)-EpDTE has been demonstrated to be a potent inhibitor of angiogenesis.[6] This anti-angiogenic effect is mediated, at least in part, through the inhibition of the VEGFR2 signaling pathway.[6]

Vascular Endothelial Growth Factor (VEGF) is a key pro-angiogenic factor that binds to and activates VEGFR2 on endothelial cells. This activation triggers a downstream signaling cascade that promotes endothelial cell proliferation, migration, and tube formation. 19(20)-EpDTE has been shown to inhibit the VEGF-induced phosphorylation of VEGFR2, a critical step in the activation of this pathway.[6] By blocking VEGFR2 signaling, 19(20)-EpDTE effectively suppresses the key cellular processes required for angiogenesis.

Inhibition of the VEGFR2 signaling pathway by 19(20)-EpDTE.

Vasodilation via Inhibition of the Rho-Kinase Pathway

19(20)-EpDTE is a potent vasodilator, contributing to the regulation of blood pressure and blood flow.[7] This effect is largely attributed to its ability to decrease the calcium sensitivity of vascular smooth muscle cells through the inhibition of the Rho-kinase (ROCK) pathway.[7]

The RhoA/ROCK pathway plays a central role in regulating smooth muscle contraction. Activation of RhoA leads to the activation of ROCK, which in turn phosphorylates and inhibits myosin light chain phosphatase (MLCP). The inhibition of MLCP results in an increase in phosphorylated myosin light chains, leading to smooth muscle contraction and vasoconstriction. 19(20)-EpDTE has been shown to decrease the activity of RhoA, which subsequently leads to the inactivation of the ROCK pathway.[7] This results in increased MLCP activity, dephosphorylation of myosin light chains, smooth muscle relaxation, and ultimately, vasodilation.

Inhibition of the Rho-kinase pathway by 19(20)-EpDTE.

Data Presentation

Table 1: Cytochrome P450 Isoforms Involved in 19(20)-EpDTE Production

| CYP Isoform | Substrate | Product | Key Findings | Reference(s) |

| CYP2C8 | Docosahexaenoic Acid (DHA) | 19(20)-EpDTE and other regioisomers | Efficiently metabolizes DHA to its epoxides. | [2][3] |

| CYP2C9 | Docosahexaenoic Acid (DHA) | 19(20)-EpDTE and other regioisomers | Major epoxygenase involved in DHA metabolism. | [2][3] |

| CYP2J2 | Docosahexaenoic Acid (DHA) | 19(20)-EpDTE and other regioisomers | A primary enzyme responsible for 19(20)-EpDTE formation. | [2][3][4] |

Table 2: Kinetic Parameters of DHA Epoxidation by Human CYP Enzymes

| CYP Isoform | Substrate | Product | Km (μM) | Vmax (pmol/min/pmol CYP) | Catalytic Efficiency (Vmax/Km) | Reference(s) |

| CYP2J2 | Terfenadine | Hydroxyterfenadine | 1.5 | 29.4 | 19.6 | [8] |

| CYP2J2 | Astemizole | Hydroxyastemizole | Data not available | Data not available | Data not available | [8] |

Experimental Protocols

Protocol 1: In Vitro Measurement of CYP-Mediated 19(20)-EpDTE Production

Objective: To determine the ability of a specific human CYP isoform to produce 19(20)-EpDTE from DHA.

Materials:

-

Recombinant human CYP enzyme (e.g., CYP2C8, CYP2C9, or CYP2J2)

-

NADPH-cytochrome P450 reductase

-

Liposomes (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine)

-

Docosahexaenoic acid (DHA)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Internal standard (e.g., d11-14,15-EET)

-

Organic solvents (e.g., ethyl acetate (B1210297), methanol, acetonitrile)

-

LC-MS/MS system

Procedure:

-

Reconstitution of the Enzyme System:

-

Prepare a mixture of the recombinant CYP enzyme, NADPH-cytochrome P450 reductase, and liposomes in potassium phosphate buffer.

-

Incubate on ice for 30 minutes to allow for proper reconstitution.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine the reconstituted enzyme system with the NADPH regenerating system.

-

Add DHA (substrate) to initiate the reaction. A typical substrate concentration range to test is 1-100 µM.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 15-60 minutes). The incubation time should be within the linear range of product formation.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding ice-cold ethyl acetate and the internal standard.

-

Vortex vigorously to extract the lipids into the organic phase.

-

Centrifuge to separate the phases.

-

Transfer the organic (upper) layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

-

Quantification by LC-MS/MS:

-

Reconstitute the dried extract in a suitable solvent (e.g., methanol).

-

Inject the sample into an LC-MS/MS system equipped with a C18 column.

-

Use a gradient elution program with mobile phases such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.

-

Monitor the specific parent-to-daughter ion transitions for 19(20)-EpDTE and the internal standard using multiple reaction monitoring (MRM) mode.

-

Quantify the amount of 19(20)-EpDTE produced by comparing its peak area to that of the internal standard and using a standard curve.

-

Protocol 2: Soluble Epoxide Hydrolase (sEH) Activity Assay

Objective: To measure the activity of sEH in hydrolyzing 19(20)-EpDTE to 19,20-DHDP.

Materials:

-

Source of sEH (e.g., purified recombinant sEH, cell lysate, or tissue homogenate)

-

19(20)-EpDTE (substrate)

-

Tris-HCl buffer (pH 7.4)

-

Internal standard (e.g., d4-19,20-DHDP)

-

Organic solvents (e.g., ethyl acetate, methanol)

-

LC-MS/MS system

Procedure:

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine the sEH-containing sample with Tris-HCl buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Add 19(20)-EpDTE to start the reaction.

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

-

Reaction Termination and Extraction:

-

Terminate the reaction by adding ice-cold ethyl acetate and the internal standard.

-

Follow the extraction procedure as described in Protocol 1, step 3.

-

-

Quantification of 19,20-DHDP by LC-MS/MS:

-

Reconstitute the dried extract and analyze by LC-MS/MS as described in Protocol 1, step 4.

-

Monitor the specific MRM transitions for 19,20-DHDP and the internal standard.

-

Calculate the sEH activity based on the amount of 19,20-DHDP formed per unit time per amount of protein.

-

Protocol 3: In Vivo Matrigel Plug Angiogenesis Assay

Objective: To assess the anti-angiogenic effect of 19(20)-EpDTE in vivo.

Materials:

-

Matrigel (growth factor-reduced)

-

Vascular Endothelial Growth Factor (VEGF)

-

19(20)-EpDTE

-

Heparin

-

Experimental animals (e.g., C57BL/6 mice)

-

Anesthesia

-

Hemoglobin assay kit

-

Antibodies for immunohistochemistry (e.g., anti-CD31)

Procedure:

-

Preparation of Matrigel Plugs:

-

On ice, mix liquid Matrigel with heparin and VEGF.

-

For the experimental group, add 19(20)-EpDTE to the Matrigel mixture at the desired concentration. For the control group, add the vehicle control.

-

-

Subcutaneous Injection:

-

Anesthetize the mice.

-

Inject the Matrigel mixture subcutaneously into the dorsal flank of the mice. The Matrigel will solidify at body temperature, forming a plug.

-

-

Incubation Period:

-

Allow the Matrigel plugs to remain in the mice for a period of 7-14 days to allow for blood vessel infiltration.

-

-

Harvesting and Analysis:

-

Euthanize the mice and carefully excise the Matrigel plugs.

-

Quantification of Angiogenesis:

-

Homogenize a portion of the plug and measure the hemoglobin content using a commercial kit. The amount of hemoglobin is directly proportional to the extent of blood vessel formation.

-

-

Immunohistochemistry:

-

Fix the remaining portion of the plug in formalin, embed in paraffin, and section.

-

Perform immunohistochemical staining for an endothelial cell marker, such as CD31, to visualize the blood vessels within the plug.

-

Quantify the vessel density by image analysis.

-

-

-

Data Analysis:

-

Compare the hemoglobin content and vessel density between the control and 19(20)-EpDTE-treated groups to determine the anti-angiogenic effect.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Epoxidation Activities of Human Cytochromes P450c17 and P450c21 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of cytochrome p450 enzymes involved in the metabolism of 4'-methyl-alpha-pyrrolidinopropiophenone, a novel scheduled designer drug, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Investigating the Active Oxidants Involved in Cytochrome P450 Catalyzed Sulfoxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Epoxy metabolites of docosahexaenoic acid (DHA) inhibit angiogenesis, tumor growth, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Activity, Inhibition, and Induction of Cytochrome P450 2J2 in Adult Human Primary Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the (±)19(20)-EpDTE Signaling Cascade

For Researchers, Scientists, and Drug Development Professionals

Abstract

(±)19(20)-epoxydocosatetraenoic acid (EpDTE) is a bioactive lipid mediator derived from the omega-3 polyunsaturated fatty acid docosahexaenoic acid (DHA). Emerging evidence indicates that 19(20)-EpDTE plays a crucial role in various physiological and pathophysiological processes, including inflammation, pain, angiogenesis, and cancer. This technical guide provides a comprehensive overview of the (±)19(20)-EpDTE signaling cascade, from its biosynthesis and metabolism to its downstream cellular effects. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting this pathway.

Introduction

The cytochrome P450 (CYP) epoxygenase pathway represents a significant route for the metabolism of polyunsaturated fatty acids, leading to the formation of a variety of bioactive epoxides. Among these, the epoxides derived from DHA, known as epoxydocosapentaenoic acids (EDPs), have garnered increasing interest. This compound is a prominent member of this family, formed by the epoxidation of the terminal double bond of DHA by CYP enzymes. This lipid mediator is subsequently metabolized and inactivated by soluble epoxide hydrolase (sEH) to its corresponding diol, 19,20-dihydroxydocosatetraenoic acid (19,20-DiHDTE). The balance between the synthesis and degradation of 19(20)-EpDTE is critical in modulating its biological activities.

Biosynthesis and Metabolism of this compound

The metabolic pathway of this compound is a two-step process involving its synthesis from DHA and subsequent degradation.

Metabolic pathway of this compound.

The Core Signaling Cascade

This compound exerts its cellular effects by initiating a signaling cascade that involves G protein-coupled receptors and key downstream kinases. A central pathway involves the activation of G protein-coupled receptor 120 (GPR120), leading to the phosphorylation and activation of AMP-activated protein kinase (AMPK). Activated AMPK can then modulate various downstream targets, including the inhibition of the pro-inflammatory transcription factor NF-κB.

Core signaling cascade of this compound.

Quantitative Data

While specific EC50 and IC50 values for this compound are not extensively reported in the literature, data from closely related analogs and specific assays provide valuable insights into its potency.

| Compound/Assay | Target/Effect | Value | Cell/System | Citation |

| (±)19(20)-EDP ethanolamide | CB1 Receptor | EC50: 108 nM | Cannabinoid receptor-expressing cells | [1] |

| (±)19(20)-EDP ethanolamide | CB2 Receptor | EC50: 280 nM | Cannabinoid receptor-expressing cells | [1] |

| (±)19(20)-EDP ethanolamide | Vasodilation | ED50: 1.9 µM | Bovine coronary arteries | [1] |

| (±)19(20)-EpDPE | Reduction of U-46619-induced tension | Dose-dependent (0.001–10 µM) | Human pulmonary arteries | [2][3] |

| 19,20-EDP | Increased PGC1α protein expression | Significant at 10 µM | Murine brown preadipocytes | [4] |

| 19,20-EDP | Decreased inflammatory NFκB signaling | Qualitative | Brown adipose tissue in mice | [5] |

Note: The EC50/ED50 values for the ethanolamide derivative may not directly reflect the potency of the parent compound, this compound.

Experimental Protocols

Cell Culture and Stimulation with this compound

This protocol describes the general procedure for treating cultured mammalian cells with this compound to study its biological effects.

Materials:

-

Mammalian cell line of interest (e.g., RAW 264.7 macrophages, murine brown preadipocytes)

-

Complete cell culture medium

-

Serum-free cell culture medium

-

This compound stock solution (in ethanol (B145695) or DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture plates or flasks

Procedure:

-

Culture cells to the desired confluency (typically 70-80%) in complete culture medium.

-

The day before the experiment, replace the complete medium with serum-free medium to minimize confounding factors from serum components.

-

Prepare working solutions of this compound by diluting the stock solution in serum-free medium to the desired final concentrations (e.g., 0.1 - 10 µM). Include a vehicle control (ethanol or DMSO at the same final concentration as the highest this compound concentration).

-

Remove the medium from the cells and replace it with the prepared treatment or control media.

-

Incubate the cells for the desired time period (e.g., 1-24 hours) at 37°C in a humidified incubator with 5% CO2.

-

After incubation, harvest the cells or cell culture supernatant for downstream analysis.

Cell culture and stimulation workflow.

Lipid Extraction and Quantification by LC-MS/MS

This protocol outlines the extraction of this compound from cell culture media or cell lysates and its quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Cell culture supernatant or cell lysate

-

Internal standard (e.g., a deuterated analog of 19(20)-EpDTE)

-

Methanol (B129727), acetonitrile (B52724), water, formic acid (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system

Procedure:

-

Sample Preparation: To 1 mL of cell culture supernatant or cell lysate, add the internal standard.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.

-

Elute the lipids with a high percentage of organic solvent (e.g., methanol or acetonitrile).

-

-

LC-MS/MS Analysis:

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

-

Inject the sample onto a C18 reverse-phase LC column.

-

Separate the lipids using a gradient of mobile phases, typically water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

Detect and quantify this compound and the internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for 19(20)-EpDTE should be optimized.

-

LC-MS/MS quantification workflow.

Western Blot Analysis of AMPK Phosphorylation

This protocol describes the detection of phosphorylated (activated) AMPK in cell lysates by Western blotting.

Materials:

-

Cell lysates from control and this compound-treated cells

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of each cell lysate.

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-AMPKα antibody overnight at 4°C.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again several times with TBST.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Reprobing: The membrane can be stripped and reprobed with the anti-total AMPKα antibody to normalize the phospho-AMPK signal to the total amount of AMPK protein.

NF-κB Luciferase Reporter Assay